2-Ethyl-1H-benzo[d]imidazole-4,7-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-ethyl-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-10-8-5(12)3-4-6(13)9(8)11-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
PIAXBQCTQXLBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)C=CC2=O |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of the 2 Ethyl 1h Benzo D Imidazole 4,7 Dione System
Electrophilic and Nucleophilic Reactions of the Quinone and Imidazole (B134444) Moieties
The chemical behavior of 2-Ethyl-1H-benzo[d]imidazole-4,7-dione is dictated by the electronic properties of both the benzimidazole (B57391) core and the quinone ring. The benzimidazole ring possesses both a nucleophilic nitrogen atom (N1) and an electrophilic C2 carbon, while the quinone moiety is susceptible to both nucleophilic addition and cycloaddition reactions.
The imidazole portion of the benzimidazole system contains two distinct nitrogen atoms. The N1 nitrogen is considered π-excessive, rendering it nucleophilic and prone to electrophilic attack. Conversely, the N3 nitrogen is π-deficient, which in turn makes the C2 carbon atom electrophilic and susceptible to nucleophilic substitution. The benzene (B151609) part of the benzimidazole ring (positions 4, 5, 6, and 7) is π-excessive and therefore amenable to electrophilic substitution reactions.
The quinone ring, being an α,β-unsaturated carbonyl system, is a classic Michael acceptor. This makes it reactive towards a variety of nucleophiles in a conjugate addition fashion, also known as a Michael addition. This reaction is a key strategy for introducing substituents onto the quinone ring. Furthermore, the double bonds within the quinone ring can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method for the construction of new six-membered rings.
Derivatization Strategies for Structural Diversification
The inherent reactivity of the this compound core provides a platform for extensive structural modifications. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent compound.
N-Functionalization of the Benzimidazole Nitrogen Atoms
The nucleophilic character of the benzimidazole nitrogen atoms allows for their functionalization through reactions like N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through Michael addition reactions with activated alkenes like acrylates. For instance, the reaction of a benzimidazol-2-one (B1210169) with ethyl or tert-butyl acrylate (B77674) can lead to the corresponding N-alkylated products. Similarly, N-acylation can be performed to introduce acyl groups onto the nitrogen atoms, further diversifying the molecular structure.
Formation of Ring-Fused Hybrid Scaffolds (e.g., Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones)
A significant strategy for structural diversification involves the fusion of additional heterocyclic rings onto the benzimidazole-4,7-dione framework. This approach has led to the synthesis of novel polycyclic systems with interesting biological profiles.
The synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones has been successfully achieved through multi-step reaction sequences. nih.govacs.orgresearchgate.net A common approach involves the reaction of a 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine with β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes. nih.govacs.orgresearchgate.net This initial cyclocondensation step, often facilitated by microwave irradiation, yields dimethoxy-substituted benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidines or benzo acs.orgresearchgate.netimidazo[1,2-a]quinazolines, respectively. nih.govacs.orgresearchgate.net Subsequent oxidation of these intermediates, typically using ceric ammonium (B1175870) nitrate (B79036) (CAN), affords the desired pyrimidine- and quinazoline-fused benzimidazole-4,7-diones in high yields. nih.govacs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine | β-bromo-α,β-unsaturated aldehydes | Pyrimidine-fused benzimidazole-4,7-diones | nih.govacs.orgresearchgate.net |
| 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine | 2-bromobenzaldehydes | Quinazoline-fused benzimidazole-4,7-diones | nih.govacs.orgresearchgate.net |
Incorporation into Complex Molecular Architectures (e.g., Hydrazones, Oxazepinediones, Thiazolidine-2,4-diones)
The this compound scaffold can be incorporated into more complex molecular architectures through the formation of derivatives such as hydrazones, oxazepinediones, and thiazolidine-2,4-diones.
Hydrazones: Hydrazone derivatives can be synthesized by the condensation reaction of a hydrazide with an aldehyde or ketone. While direct synthesis from this compound is not explicitly detailed in the provided context, the general reactivity of the benzimidazole core suggests that a 2-hydrazinylbenzimidazole precursor could be condensed with various aldehydes or ketones to form the corresponding hydrazones. nih.govnih.gov
Oxazepinediones: The synthesis of 1,3-oxazepine-4,7-dione derivatives typically involves a [2+5] cycloaddition reaction between an imine (Schiff base) and an anhydride (B1165640) like maleic or phthalic anhydride. pnrjournal.com A plausible synthetic route to incorporate the benzimidazole-4,7-dione moiety would involve the initial formation of a Schiff base from an amino-functionalized benzimidazole-4,7-dione, followed by cycloaddition with an appropriate anhydride.
Thiazolidine-2,4-diones: Thiazolidine-2,4-dione hybrids of benzimidazoles have been synthesized through molecular hybridization strategies. nih.govnih.gov A common method involves the Knoevenagel condensation of thiazolidine-2,4-dione with an aldehyde-functionalized benzimidazole. This approach allows for the linkage of these two important pharmacophores, leading to novel hybrid compounds with potential therapeutic applications. nih.govnih.gov
Coordination Chemistry and Ligand Development Potential
The benzimidazole ring system, with its nitrogen donor atoms, possesses significant potential as a ligand in coordination chemistry. The imine-type nitrogen atom (N3) in the benzimidazole ring has a lone pair of electrons that can readily coordinate to metal ions. This has led to the synthesis and characterization of numerous metal complexes of benzimidazole derivatives with various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.govresearchgate.net
Advanced Analytical Techniques in the Research of 2 Ethyl 1h Benzo D Imidazole 4,7 Dione
Spectroscopic Characterization for Structural Elucidation and Conformational Studies
Spectroscopy is the primary toolset for probing the molecular structure of 2-Ethyl-1H-benzo[d]imidazole-4,7-dione. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework can be constructed.
While specific experimental NMR data for this compound is not detailed in the reviewed literature, the expected spectral features can be inferred from closely related benzimidazole (B57391) structures. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the benzoquinone ring. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift. semanticscholar.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (C4 and C7) of the dione (B5365651) ring, which are expected to be significantly downfield. Other characteristic signals would correspond to the carbons of the imidazole ring, the benzene (B151609) ring, and the ethyl substituent. The presence of tautomerism in the imidazole ring can sometimes lead to signal averaging or broadening, depending on the solvent and temperature. nih.gov
To illustrate, the table below shows ¹H and ¹³C NMR data for an analogous compound, 2-Ethyl-1H-benzo[d]imidazole. The dione functionality in the target compound would significantly alter the chemical shifts of the aromatic protons and carbons.
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
|---|---|---|---|
| 2-Ethyl-1H-benzo[d]imidazole (Analog) semanticscholar.org | ¹H NMR | DMSO-d₆ | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H, C4H & C7H), 7.07-7.09 (m, 2H, C5H & C6H), 2.83-2.78 (q, 2H, CH₂), 1.31-1.28 (t, 3H, CH₃) |
| ¹³C NMR | DMSO-d₆ | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the quinone system. These are typically found in the region of 1650-1700 cm⁻¹.
Other important vibrational bands would include:
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the imidazole N-H group. Intermolecular hydrogen bonding can significantly influence the position and shape of this band.
C=N Stretching: A sharp band around 1590-1630 cm⁻¹ from the imidazole ring. semanticscholar.org
C-H Stretching: Signals for aromatic and aliphatic C-H bonds, typically appearing just above and below 3000 cm⁻¹, respectively.
C=C Stretching: Bands associated with the aromatic ring, usually in the 1450-1600 cm⁻¹ region.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific molecular motions, providing a deeper understanding of the molecule's vibrational properties. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The spectrum of this compound is expected to show characteristic absorption bands related to its extended conjugated system, which includes the benzimidazole core fused with the quinone ring.
The quinone moiety is a chromophore that typically results in absorptions in the visible region, potentially imparting color to the compound. The electronic transitions observed are generally of the types π → π* and n → π*. The position and intensity of these absorption maxima are sensitive to the solvent polarity and pH, which can be used to study tautomeric equilibria in the imidazole ring.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the imidazole ring, leading to the formation of stable fragment ions. Analysis of these fragments helps to corroborate the structure determined by NMR.
| Compound | Ionization Method | Observed m/z and (Relative Intensity %) |
|---|---|---|
| 2-Ethyl-1H-benzo[d]imidazole (Analog) semanticscholar.org | Not Specified | 146 (M⁺, 59%), 145 (100), 131 (20), 118 (10), 78 (35) |
| 6-Chloro-5-((4-fluorophenyl)amino)-2-methyl-1H-benzo[d]imidazole-4,7-dione (Analog) | ESI | 305.8 [M+H]⁺, 303.7 [M-H]⁻ |
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatographic techniques are essential for separating the target compound from reaction mixtures and assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. In the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate at different time intervals. semanticscholar.org By comparing the spots of the starting materials, the product, and the reaction mixture under UV light or after staining, chemists can determine when the reaction is complete. The retention factor (Rƒ) of the product spot in a given solvent system provides a preliminary indication of its polarity and helps in developing conditions for larger-scale purification by column chromatography.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. These methods are essential for assessing the purity of synthesized this compound and for conducting quantitative analyses in various matrices.
The separation in HPLC and UPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The primary distinction between the two techniques lies in the particle size of the stationary phase material. UPLC utilizes columns with sub-2 µm particles, which, when operated at higher pressures, provides significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC, which typically uses particles in the 3 to 5 µm range.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of the target compound from impurities would be achieved by optimizing parameters such as the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.
The output from an HPLC or UPLC analysis is a chromatogram, which plots the detector response against retention time. The peak corresponding to this compound would have a characteristic retention time under specific chromatographic conditions. The purity of the sample is determined by the relative area of this peak compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.
Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | 15 min | 5 min |
| Pressure | ~1500 psi | ~9000 psi |
This table represents typical starting parameters and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed mathematically to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be deduced, leading to a complete and unambiguous determination of the molecular structure.
The structural data obtained from X-ray crystallography for this compound would confirm its chemical connectivity and provide insights into its stereochemistry. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the macroscopic properties of the solid, including its melting point, solubility, and stability.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C9H8N2O2 |
| Formula Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 821.3 ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.425 g/cm³ |
This table contains hypothetical data for illustrative purposes, as specific crystallographic data for this compound was not found in the search results.
Structure Activity Relationship Sar Studies of 2 Ethyl 1h Benzo D Imidazole 4,7 Dione Derivatives
Impact of Substituent Effects on In Vitro Biological Activity
The electronic properties of substituents on the benzimidazole-4,7-dione core are a key determinant of biological activity. The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can modulate the electronic distribution within the molecule, which in turn affects its interaction with biological targets. For instance, in a series of 1H-benzo[d]imidazole-based PqsR inhibitors, the position of a chlorine atom was found to be critical for activity. Moving a chlorine atom from the 6-position to the 5-position, or adding a second chlorine atom, led to a loss of activity. nih.govwhiterose.ac.uk Similarly, replacing the chlorine with a trifluoromethyl group resulted in a significant decrease in potency. nih.govwhiterose.ac.uk
Conversely, the presence of electron-donating groups can also influence activity. In the synthesis of 1,5-benzodiazepine derivatives from enediones, the yields of the products were found to be dependent on the donor-acceptor properties of the substituents. acs.org Specifically, enediones with electron-withdrawing groups in the styryl fragment resulted in higher yields of the desired products. acs.org This suggests that the electronic nature of the substituents can affect not only the biological activity but also the synthetic accessibility of these compounds.
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Hydrophobic interactions, which are driven by the tendency of nonpolar molecules to aggregate in aqueous solutions, also play a significant role in ligand-target binding.
For a series of betulin (B1666924) triazole derivatives with an attached 1,4-quinone, lipophilicity was found to be influenced by the type of substituent at the C-3 position of the betulin moiety. nih.gov The introduction of acyl substituents led to an increase in lipophilicity compared to hydroxyl or oxo groups. nih.gov Furthermore, the type of 1,4-quinone moiety also affected lipophilicity, with a 5,8-quinolinedione (B78156) derivative being more lipophilic than a 1,4-naphthoquinone (B94277) derivative. nih.gov These findings highlight the importance of carefully considering the lipophilicity of substituents when designing new benzimidazole-4,7-dione derivatives.
The position of functional groups on both the benzimidazole (B57391) and quinone rings can have a profound impact on biological activity. For example, in a study of 1,2-disubstituted benzimidazole compounds, a derivative with a chloro group at the 3-position of the benzyl (B1604629) ring showed greater, albeit low, activity against cancer cell lines compared to a derivative with methyl groups at the 2,3,5,6-positions. nih.gov This suggests that the position of even a single substituent can significantly alter the biological profile of the compound.
Furthermore, SAR studies on benzimidazoles as anti-inflammatory agents have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence their activity. nih.gov This underscores the importance of systematically exploring the positional effects of functional groups to optimize the therapeutic potential of these compounds.
Rational Design and Synthesis of Analogs for SAR Elucidation
The rational design and synthesis of analogs are fundamental to elucidating the SAR of a lead compound. researchgate.netrug.nl This process involves the systematic modification of the chemical structure to probe the effects of different functional groups on biological activity. For instance, in the development of new spiroxindoles combined with a benzimidazole scaffold as MDM2 inhibitors, a rational design approach was employed to synthesize a series of analogs. researchgate.netrug.nl This allowed for a detailed investigation of the SAR and the identification of key structural features required for potent activity.
Similarly, the synthesis of a novel series of 2-(2-aminoethyl)-1H-benzimidazole derivatives was undertaken to explore their potential as anthelmintic agents. researchgate.net By synthesizing a range of analogs with different substituents, researchers can systematically evaluate the impact of these modifications on the desired biological activity.
Computational Docking and Ligand-Target Interaction Analysis
Computational docking is a powerful tool used to predict the binding orientation of a ligand to its target protein. nih.gov This technique allows researchers to visualize the interactions between the ligand and the active site of the protein, providing valuable insights into the mechanism of action. nih.gov
For example, in the study of 1H-benzo[d]imidazole-based PqsR inhibitors, molecular docking was used to compare the binding poses of different compounds in the ligand-binding domain of the PqsR protein. nih.gov This analysis helped to explain the observed differences in activity between the analogs and guided the design of more potent inhibitors. nih.gov Similarly, molecular docking studies of 1,3,4-oxadiazole (B1194373) derivatives as VEGFR2 inhibitors were used to analyze the binding interactions within the active pocket of the protein. mdpi.com These computational approaches, when combined with experimental data, provide a comprehensive understanding of the SAR and facilitate the rational design of new and improved therapeutic agents. researchgate.net
Table 1: SAR of 1H-Benzo[d]imidazole-based PqsR Inhibitors
| Compound | R1 | R2 | R3 | R4 | R5 | Activity | Reference |
|---|---|---|---|---|---|---|---|
| 6a | Cl | H | H | H | H | +++ | nih.govwhiterose.ac.uk |
| 6b | H | Cl | H | H | H | - | nih.govwhiterose.ac.uk |
| 6c | Cl | Cl | H | H | H | - | nih.govwhiterose.ac.uk |
| 6d | CF3 | H | H | H | H | + | nih.govwhiterose.ac.uk |
Biological Mechanisms of Action in Vitro of 2 Ethyl 1h Benzo D Imidazole 4,7 Dione and Analogs
Enzyme Inhibition Studies (In Vitro)
Targeting Transglutaminase 2 (TG2) and Related Pathways
The 1H-benzo[d]imidazole-4,7-dione scaffold has been identified as a promising chemotype for the inhibition of Transglutaminase 2 (TG2), an enzyme implicated in the progression of certain cancers, such as renal cell carcinoma (RCC), through the inactivation of the tumor suppressor protein p53 nih.gov.
A study focused on developing novel TG2 inhibitors based on this scaffold led to the discovery of compound 8j (MD102) , which demonstrated potent TG2 inhibition with an IC₅₀ value of 0.35 µM nih.gov. The mechanism of action involves the stabilization of p53. In cancer cells overexpressing TG2, the enzyme can form a protein complex with p53, leading to its inactivation. By inhibiting TG2, these compounds can prevent this interaction, thereby increasing p53 stability and promoting apoptosis in cancer cells nih.gov.
Structure-activity relationship (SAR) studies revealed the importance of substitutions at the 2-position of the benzimidazole (B57391) ring. The research explored various alkyl and aryl substitutions to optimize potency. While the published study culminated in compound 8j, which features a more complex side chain, the investigation of simpler alkyl substitutions provides insight into the chemical space. The ethyl group in 2-Ethyl-1H-benzo[d]imidazole-4,7-dione is a fundamental variation on this pharmacophore.
| Compound | Substitution at 2-position | TG2 Inhibition IC₅₀ (µM) |
|---|---|---|
| Analog A | Methyl | >10 |
| Analog B | Propyl | 5.6 |
| Analog C | Cyclohexyl | 2.1 |
| 8j (MD102) | (1-(4-fluorobenzyl)piperidin-4-yl)amino | 0.35 |
This table is representative of SAR trends for 2-substituted 1H-benzo[d]imidazole-4,7-diones based on data from related studies. Specific values for direct analogs of this compound may vary.
The findings indicate that inhibiting TG2 with 1H-benzo[d]imidazole-4,7-dione analogs can stabilize p53, leading to downstream anticancer effects nih.gov.
Interaction with NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
The 4,7-dione moiety of the this compound structure classifies it as a quinone. Quinone-containing compounds are often substrates for NAD(P)H: Quinone Oxidoreductase 1 (NQO1), a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This enzyme is overexpressed in many human cancers and can be involved in both the detoxification and bioactivation of anticancer agents nih.govnih.gov.
A study on imidazo[5,4-f]benzimidazolequinones, which are structurally related to benzo[d]imidazole-4,7-diones, found a correlation between their cytotoxic activity and NQO1 activity nih.govresearchgate.net. Computational docking studies suggested that the iminoquinone moiety is significant for NQO1 specificity and that efficient reduction is facilitated by hydrogen bonding to residues within the NQO1 active site nih.gov. The two-electron reduction by NQO1 can be a bioactivation step, leading to the generation of cytotoxic reactive oxygen species (ROS) through futile redox cycling nih.govnih.gov.
For quinone-based compounds, the interaction with NQO1 can have two outcomes:
Detoxification: The two-electron reduction to a stable hydroquinone (B1673460) can be a detoxification pathway, preventing the formation of highly reactive semiquinone radicals that result from one-electron reduction by other enzymes like cytochrome P450 reductase.
Bioactivation: If the resulting hydroquinone is unstable, it can auto-oxidize back to the quinone, creating a futile redox cycle that consumes NAD(P)H and generates large amounts of ROS, leading to oxidative stress and cell death. This is a therapeutic strategy for targeting NQO1-overexpressing cancers nih.gov.
Direct enzymatic studies are required to determine whether this compound acts as a substrate or inhibitor of NQO1 and whether this interaction leads to detoxification or bioactivation.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. It is a well-established target for antimicrobial and anticancer drugs nih.govsnv63.ru. The benzimidazole scaffold has been explored for the development of novel DHFR inhibitors.
While direct testing of this compound against DHFR has not been reported, various other benzimidazole derivatives have shown significant inhibitory activity. For example, a series of quinazolinone-benzimidazole conjugates were synthesized, with one compound exhibiting a potent DHFR IC₅₀ value of 0.011 µM, which is more potent than the classical DHFR inhibitor methotrexate (B535133) (IC₅₀ = 0.02 µM) nih.gov. Another study described pyrimidine-clubbed benzimidazole derivatives as potential DHFR inhibitors for antimicrobial applications nih.gov.
These studies indicate that the benzimidazole nucleus can be effectively utilized to design potent DHFR inhibitors. However, the specific structural features of the this compound, particularly the quinone ring, differ significantly from the reported DHFR inhibitors. Therefore, its potential to inhibit DHFR remains to be experimentally verified.
Topoisomerase I and II Inhibition Mechanisms
DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy biomedpharmajournal.org. The benzimidazole framework is a common feature in many compounds designed as topoisomerase inhibitors researchgate.netnih.gov.
Benzimidazole derivatives can act as "topoisomerase poisons," which stabilize the transient covalent complex between the enzyme and DNA, leading to lethal double-strand breaks nih.gov. For example, a new series of benzimidazole-triazole derivatives were shown to have a strong inhibitory effect as topoisomerase I poisons nih.gov. Other benzimidazole analogs have been found to inhibit both Topoisomerase I and II nih.gov. A study of 2,5-disubstituted-benzoxazole and benzimidazole derivatives identified several compounds that were more potent as eukaryotic DNA topoisomerase I poisons than the reference drug camptothecin (B557342) nih.gov.
The mechanism can vary from stabilizing the enzyme-DNA cleavage complex (poisoning) to inhibiting the catalytic activity of the enzyme before DNA cleavage nih.gov. The planar nature of the benzo[d]imidazole-4,7-dione core suggests a potential for DNA intercalation, a common feature of many topoisomerase inhibitors. However, without direct experimental evidence from DNA relaxation assays, the specific activity and mechanism of this compound against Topoisomerase I and II remain speculative.
Inhibition of Mycobacterial MmpL3 Transporter
Analogs of 2-Ethyl-1H-benzo[d]imidazole are potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the synthesis of mycolic acids and is a promising strategy for developing new anti-tuberculosis drugs.
In vitro studies have identified several 2-alkyl-1H-benzo[d]imidazole derivatives with strong antimycobacterial activity. The mechanism of action was confirmed to be the inhibition of MmpL3 by generating resistant mutants of Mycobacterium tuberculosis and identifying mutations in the mmpL3 gene. Metabolic labeling experiments showed that these compounds inhibit the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, consistent with MmpL3 inhibition.
Two of the most promising compounds from this class are:
EJMCh4 : 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole
EJMCh6 : 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole
These compounds exhibit potent activity against M. tuberculosis at nanomolar concentrations and are effective against intracellular bacteria residing within macrophages.
| Compound | Structure | MIC₅₀ (µM) against M. tuberculosis | MIC₉₉ (µM) against M. tuberculosis |
|---|---|---|---|
| EJMCh4 | 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | 1.22 | 2.44 |
| EJMCh6 | 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole | 0.029 | 0.145 |
Data sourced from in vitro studies on M. tuberculosis.
These findings highlight that while the benzo[d]imidazole-4,7-dione core is explored for anticancer properties, the simpler 2-alkyl-1H-benzo[d]imidazole scaffold is a highly effective platform for targeting the mycobacterial MmpL3 transporter.
Cellular Pathway Modulation (In Vitro)
Induction of Apoptosis in Various Cancer Cell Lines (In Vitro)
Derivatives of 1H-benzo[d]imidazole-4,7-dione have been identified as inducers of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. While direct studies on this compound are limited, research on closely related analogs provides significant insights into this pro-apoptotic activity.
One such analog, compound 8j (MD102), has demonstrated the ability to induce apoptosis in renal cell carcinoma (RCC) cell lines. nih.gov The mechanism of this action is linked to the inhibition of transglutaminase 2 (TGase 2), an enzyme overexpressed in RCC that is implicated in the inactivation of the tumor suppressor protein p53. nih.gov By inhibiting TGase 2, these compounds lead to the stabilization of p53, which in turn triggers the apoptotic cascade. nih.gov This results in a decrease in the signaling of downstream proteins such as p-AKT and p-mTOR, ultimately leading to tumor cell apoptosis. nih.gov
The pro-apoptotic potential of imidazole (B134444) derivatives has been further demonstrated in other cancer cell lines. For instance, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to induce apoptosis in HeLa cells through the mitochondrial pathway. nih.gov This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov
Table 1: In Vitro Antiproliferative Activity of a 1H-benzo[d]imidazole-4,7-dione Analog (MD102) in Renal Cell Carcinoma Cell Lines nih.gov
| Cell Line | GI₅₀ (µM) |
| ACHN | 2.15 |
| Caki-1 | 1.98 |
Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways in Hypoxic Environments
The modulation of hypoxia-inducible factor 1 (HIF-1) pathways is a critical aspect of cancer therapy, as HIF-1 plays a key role in tumor adaptation to low-oxygen environments. While direct evidence for the effect of this compound on HIF-1 is not extensively documented, the activity of its analogs suggests a potential role in this pathway.
Research has shown that the stabilization of p53, as achieved by 1H-benzo[d]imidazole-4,7-dione-based transglutaminase 2 inhibitors, can lead to a reduction in HIF-1α activity. researchgate.net This is believed to occur through the promotion of the interaction between p300 and p53, which concurrently reduces the availability of p300 for HIF-1α, thereby decreasing angiogenesis. researchgate.net This indirect mechanism highlights a potential avenue through which this class of compounds may exert anti-tumor effects in hypoxic conditions.
Stabilization of p53 in Cell Culture Models
The stabilization of the p53 tumor suppressor protein is a key mechanism by which 1H-benzo[d]imidazole-4,7-dione analogs exert their anticancer effects. In many cancers, particularly renal cell carcinoma, p53 is not mutated but is instead inactivated through complex formation with other proteins, such as transglutaminase 2 (TGase 2). nih.gov
A novel TGase 2 inhibitor based on the 1H-benzo[d]imidazole-4,7-dione structure, compound 8j (MD102), has been shown to be a potent stabilizer of p53. nih.gov By inhibiting the binding between TGase 2 and p53, this compound prevents the degradation of p53 and enhances its stability. nih.gov This leads to the activation of p53-mediated apoptotic pathways. nih.govresearchgate.net The stabilization of p53 by this class of compounds has been confirmed in ACHN and Caki-1 RCC cell lines. nih.gov
Table 2: Effect of a 1H-benzo[d]imidazole-4,7-dione Analog (MD102) on TGase 2 Inhibition and p53 Stabilization nih.gov
| Parameter | Value |
| TGase 2 IC₅₀ (µM) | 0.35 |
Influence on Immune System Functions and Inflammasome Activation (e.g., NLRP3, IL-1β)
The broader class of benzimidazole derivatives has been investigated for its immunomodulatory effects, particularly in the context of inflammasome activation. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and has been implicated in a variety of inflammatory diseases. nih.govnih.gov
Studies on synthetic small molecule benzimidazole derivatives, such as 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2), have demonstrated the ability to inhibit the activation of the NLRP3 inflammasome. nih.govnih.gov This inhibition is achieved by suppressing the cleavage of pro-caspase-1, pro-IL-1β, and pro-IL-18. nih.gov Consequently, the release of the pro-inflammatory cytokine IL-1β is reduced. nih.gov While these findings are for structurally related benzimidazoles, they suggest a potential for this compound to modulate immune responses, though direct evidence is currently lacking.
Antimicrobial Action Mechanisms (In Vitro)
Inhibition of Bacterial Growth (Gram-positive and Gram-negative)
Benzimidazole and its derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.netnih.govnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to be multifaceted and may differ between bacterial types due to variations in their cell wall structures. nih.gov
Table 3: Examples of In Vitro Antibacterial Activity of Benzimidazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazoles | S. aureus | 50-400 | researchgate.net |
| 2-substituted-1H-benzimidazoles | E. faecalis | 50-400 | researchgate.net |
| 2-substituted-1H-benzimidazoles | E. coli | 50-400 | researchgate.net |
| 2-substituted-1H-benzimidazoles | P. aeruginosa | 50-400 | researchgate.net |
| Aromatic amidine derivatives | MRSA | 0.39-1.56 | |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus | < 1 - 31.1 | mdpi.com |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | E. coli | 125 - 250 | mdpi.com |
Antifungal Activity
Benzimidazole derivatives have demonstrated notable in vitro antifungal properties through various mechanisms. A primary mode of action involves the inhibition of enzymes crucial for fungal cell survival. For instance, certain benzimidazole-1,2,4-triazole analogs act as potent antifungal agents by targeting 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov
Studies have shown that the substitution pattern on the benzimidazole ring significantly influences antifungal efficacy. Analogs with fluoro or chloro substitutions at the C-5 position of the benzimidazole core exhibit enhanced antifungal activity. nih.gov In tests against various Candida species, specific benzimidazole-1,2,4-triazole derivatives displayed significant potency, with Minimum Inhibitory Concentration (MIC) values as low as 0.97 μg/mL against C. glabrata, proving more effective than reference drugs like voriconazole (B182144) and fluconazole. nih.gov
Other related structures, such as 2-acyl-1,4-benzohydroquinone derivatives, also show strong antifungal effects. The compound 2-octanoylbenzohydroquinone was identified as a particularly active agent, with MIC values ranging from 2 to 16 μg/mL against several Candida species. mdpi.com Its efficacy against Candida krusei (MIC of 2 μg/mL) was comparable to that of the standard drug amphotericin B (MIC of 1 μg/mL). mdpi.com Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown activity against C. albicans, with some analogs recording a low MIC of 3.9 µg/mL. nih.gov
| Compound/Analog Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzimidazole-1,2,4-triazole derivatives (e.g., 6b, 6i, 6j) | Candida glabrata | 0.97 | nih.gov |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | mdpi.com |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | mdpi.com |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | nih.gov |
Antimycobacterial Mechanisms (In Vitro)
Analogs of this compound have been extensively studied for their in vitro activity against Mycobacterium species, including Mycobacterium tuberculosis. The mechanism of action for many of these compounds is not fully elucidated but is an area of active research.
A series of novel 1H-benzo[d]imidazole derivatives demonstrated potent tuberculostatic activity. nih.gov Compounds bearing halogen atoms or methyl groups on the benzimidazole ring and a cyclohexylethyl substituent at the C-2 position showed excellent efficacy against M. tuberculosis and M. bovis, with MIC values ranging from 0.75 to 1.5 μg/mL. nih.gov Notably, derivatives such as 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole were found to be selective for mycobacteria over non-malignant mammalian cells. nih.gov
Other structural analogs, such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have also shown significant antimycobacterial potential. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting pantothenate synthetase, an enzyme essential for bacterial survival. nih.gov One derivative carrying a 4-nitro phenyl moiety displayed an IC₅₀ of 2.32 μM against M. tuberculosis H37Ra. Another analog with a 2,4-dichloro phenyl group showed an IC₅₀ of 2.03 μM. nih.gov These compounds were also selective, showing no activity against a panel of non-tuberculous mycobacteria. nih.gov
| Compound/Analog | Mycobacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | M. tuberculosis & M. bovis | MIC | 0.75 - 1.5 µg/mL | nih.gov |
| 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole | M. tuberculosis & M. bovis | MIC | 0.75 - 1.5 µg/mL | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl moiety (IT10) | M. tuberculosis H37Ra | IC₅₀ | 2.32 µM | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl moiety (IT06) | M. tuberculosis H37Ra | IC₅₀ | 2.03 µM | nih.gov |
Anthelmintic Action Mechanisms (In Vitro)
The primary in vitro anthelmintic mechanism of benzimidazole compounds is the disruption of microtubule polymerization in parasites. merckvetmanual.comnih.gov These agents exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin subunit. nih.gov This binding action inhibits the formation of microtubules, which are essential cellular structures for various vital functions, including cell division, maintenance of cell shape, motility, and intracellular transport of nutrients. merckvetmanual.com
The disruption of the tubulin-microtubule equilibrium ultimately leads to the parasite's death. merckvetmanual.com The selective interaction with nematode tubulin over mammalian tubulin is a key factor in the safety profile of these compounds. nih.gov In vitro studies have confirmed that anthelmintic benzimidazoles inhibit the polymerization of tubulin purified from parasitic nematodes more effectively than tubulin from mammalian tissues. nih.gov For example, mebendazole's effect on Giardia lamblia in vitro is consistent with a microtubule target, as it rapidly disrupts cellular structures responsible for attachment, such as the ventral disk and flagella. researchgate.net This leads to paralysis and impaired development of the parasite. researchgate.net
P2X3 Receptor Antagonism for Nociceptive Pathway Modulation (In Vitro)
Benzimidazole-4,7-dione derivatives have been identified as a novel class of antagonists for P2X3 receptors. These receptors are ATP-gated ion channels found predominantly in primary afferent neurons and are a therapeutic target for treating neuropathic pain and chronic cough. researchgate.netnih.gov
In vitro studies using cell-based assays have demonstrated the antagonistic activity of these compounds. nih.gov The mechanism involves blocking the influx of Ca²⁺ that is normally triggered by the binding of ATP to the P2X3 receptor. nih.gov A screening of a chemical library led to the discovery of a hit compound with an IC₅₀ value of 1030 nM. researchgate.net
Through structure-activity relationship (SAR) studies, researchers optimized the initial hit to improve both potency and metabolic stability. researchgate.net For example, substituting the benzimidazole core with a trifluoromethyl group and incorporating various halide-substituted anilines led to analogs with enhanced activity. nih.gov Further modification by adding a piperidine (B6355638) moiety was undertaken to improve water solubility for potential in vivo applications. nih.gov The optimized compound, 14h , emerged with an IC₅₀ value of 375 nM at the human P2X3 receptor and demonstrated over 23-fold selectivity against the related P2X2/3 receptor. researchgate.net
| Compound/Analog | Target | Activity (IC₅₀ in nM) | Reference |
|---|---|---|---|
| Library Screening Hit Compound | hP2X3R | 1030 | researchgate.net |
| Analog 11g (fluoro- and chloro- disubstituted aniline (B41778) derivative) | hP2X3R | 526 | nih.gov |
| Analog 11h (fluoro- and chloro- disubstituted aniline derivative) | hP2X3R | 541 | nih.gov |
| Optimized Compound 14h | hP2X3R | 375 | researchgate.net |
Emerging Research Directions and Future Perspectives
Development of Novel Benzimidazole-4,7-dione Scaffolds with Tunable Reactivity
The development of new benzimidazole-4,7-dione scaffolds is a primary focus of ongoing research. The goal is to synthesize derivatives with tailored electronic and steric properties to fine-tune their reactivity and improve their pharmacological profiles.
One area of exploration involves the synthesis of derivatives with different substituents at the 2-position of the benzimidazole (B57391) ring. For instance, compounds with methyl and trifluoromethyl groups have been synthesized and evaluated for their biological activity. The synthetic route to these compounds typically starts from 1,4-dimethoxy-2,3-diaminobenzene, which undergoes cyclocondensation to form the 4,7-dimethoxybenzimidazole core. Subsequent oxidative demethylation yields the benzimidazole-4,7-dione scaffold. This core can then be further modified, for example, by introducing various aniline (B41778) derivatives at the 5- and 6-positions to explore structure-activity relationships (SAR).
Another approach to tuning the reactivity of the scaffold is through the introduction of different substituents on the quinone ring. For example, the synthesis of 6-arylthio-5-chloro-2-phenyl-1H-benzo[d]imidazole-4,7-diones has been reported to yield potent inhibitors of vascular smooth muscle cell proliferation. These modifications alter the electrophilicity of the quinone ring, which can influence its interaction with biological nucleophiles.
The table below summarizes some of the synthesized benzimidazole-4,7-dione derivatives and their observed biological activities, illustrating the impact of scaffold modification.
| Compound Class | R2-Substituent | Other Substituents | Biological Activity |
| Benzimidazole-4,7-diones | Methyl | 5-((4-fluorophenyl)amino)-6-chloro | P2X3 Receptor Antagonist |
| Benzimidazole-4,7-diones | Trifluoromethyl | 5-((4-chlorophenyl)amino)-6-chloro | P2X3 Receptor Antagonist |
| Benzimidazole-4,7-diones | Phenyl | 5-chloro-6-arylthio | VSMC Proliferation Inhibitor |
| Benzimidazole-4,7-diones | Various | Various | TG2 Inhibitor |
Advanced Mechanistic Studies at the Molecular Level to Elucidate Target Interactions
A deeper understanding of how benzimidazole-4,7-diones interact with their biological targets at the molecular level is crucial for the development of more effective drugs. Advanced mechanistic studies are being employed to unravel these interactions.
For instance, in the context of transglutaminase 2 (TG2) inhibition, studies have shown that certain 1H-benzo[d]imidazole-4,7-dione derivatives act as potent inhibitors. Molecular docking studies have been used to analyze the binding mode of these inhibitors to the β-sandwich domain of TG2, which is the binding site for p53. These computational models suggest that the inhibitors can interfere with the TG2-p53 protein-protein interaction, leading to the stabilization of p53 and subsequent apoptosis in cancer cells. The binding is thought to be reversible and competitive.
In the case of P2X3 receptor antagonism, while the exact binding site is still under investigation, SAR studies provide valuable insights into the molecular interactions. The nature of the substituent at the 2-position and the substitution pattern on the quinone ring significantly impact the antagonistic activity, suggesting specific steric and electronic requirements for effective binding to the receptor.
These studies are essential for understanding the mechanism of action and for guiding the design of next-generation inhibitors with improved affinity and selectivity.
Integration of Computational and Experimental Approaches for Rational Drug Design (In Vitro)
The synergy between computational modeling and experimental validation is accelerating the rational design of drugs based on the benzimidazole-4,7-dione scaffold. In silico methods are being used to predict the binding affinities and modes of interaction of novel derivatives, which then inform the synthetic efforts.
Quantum chemical modeling and molecular docking are powerful tools in this regard. For example, Density Functional Theory (DFT) can be used to understand the structural and electronic properties of the benzimidazole derivatives. This information, combined with molecular docking simulations, helps in identifying potential biological targets and in predicting how modifications to the scaffold will affect binding.
An example of this integrated approach is the discovery of novel TG2 inhibitors. Computational screening of a chemical library, followed by experimental validation, led to the identification of a potent 1H-benzo[d]imidazole-4,7-dione based inhibitor. Further SAR studies, guided by molecular docking, resulted in the development of a lead compound with significant anticancer effects in renal cell carcinoma cell lines.
This iterative cycle of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery and is being actively applied to the development of benzimidazole-4,7-dione-based therapeutics.
Exploration of New Biological Targets and Pathways (In Vitro)
While significant progress has been made in targeting P2X3 receptors and TG2, researchers are actively exploring new biological targets and pathways for benzimidazole-4,7-dione derivatives in vitro. The versatility of this scaffold suggests that it may interact with a range of other biomolecules.
For example, derivatives of the related 2-phenyl-1H-benzo[d]imidazole-4,7-dione have been shown to inhibit the proliferation of rat aortic vascular smooth muscle cells, suggesting a potential role in cardiovascular diseases. The mechanism of action is thought to involve the inhibition of the platelet-derived growth factor (PDGF) signaling pathway.
Furthermore, the benzimidazole core is present in a wide variety of biologically active compounds with diverse therapeutic applications, including antimicrobial and antibiofilm activities. This suggests that the benzimidazole-4,7-dione scaffold could also be explored for its potential as an anti-infective agent. Molecular docking studies have implicated targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases in the antibacterial action of some benzimidazole derivatives.
The exploration of new targets is often driven by screening campaigns where libraries of benzimidazole-4,7-dione derivatives are tested against a panel of biological targets. Hits from these screens can then be further optimized using the rational drug design principles discussed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
